molecular formula C20H20O4 B7819685 Isobavachalcone CAS No. 54676-49-2

Isobavachalcone

Cat. No. B7819685
CAS RN: 54676-49-2
M. Wt: 324.4 g/mol
InChI Key: DUWPGRAKHMEPCM-IZZDOVSWSA-N
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Description

Isobavachalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4' and a prenyl group at position 3'. It has a role as an antibacterial agent, a platelet aggregation inhibitor and a metabolite. It is a polyphenol and a member of chalcones. It is functionally related to a trans-chalcone.
isobavachalcone is a natural product found in Broussonetia papyrifera, Anthyllis hermanniae, and other organisms with data available.

Scientific Research Applications

Isobavachalcone Overview Isobavachalcone (IBC), a prenylated chalcone of the flavonoid class, has a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, and antioxidant properties. It was first isolated from Psoralea corylifolia and is found in various plant families, particularly Moraceae and Fabaceae. This compound serves as a foundation for future research and valorization accomplishments (Kuete & Sandjo, 2012).

Synthesis and Derivatives Isobavachalcone, particularly effective against neuroblastoma, the most common cancer in infancy, can be synthesized through a palladium-catalysed process. The synthesis also extends to organometallic derivatives, which might be useful in cancer treatment (Grealis et al., 2013).

Diabetic Nephropathy Treatment IBC has shown promise in treating diabetic nephropathy in rat models. It mitigates renal damage, reduces pro-inflammatory mediator production, and blocks the NF-κB pathway in damaged renal tissues (Dong et al., 2020).

Anticancer and ABCB1 Inhibitor IBC has demonstrated anticancer activities and the ability to reverse multidrug resistance in cancer cells by interacting with the ABCB1 transporter, making it potentially beneficial in cancer chemotherapy (Palko-Łabuz et al., 2021).

Pharmacological Review IBC exhibits diverse pharmacological activities, such as anti-cancer, anti-microbial, anti-inflammatory, antioxidative, and neuroprotective effects. Its targets include AKT and dihydroorotate dehydrogenase (DHODH), with documented pharmacokinetic profiles (Wang et al., 2021).

Lung Injury Amelioration It has protective effects against Sephadex-induced lung injury in rats, mediated by inhibition of the NF-κB pathway and activation of the NRF2/HO-1 signaling pathway (Gao et al., 2019).

Efflux Pump Inhibition in Bacteria IBC exhibits antibacterial activity against multidrug-resistant Gram-negative bacteria, enhanced in the presence of efflux pump inhibitors. It could be developed as a drug against these MDR strains (Kuete et al., 2010).

Metabolite Analysis The in vivo metabolites of IBC in rats have been elucidated, aiding in understanding its metabolic mechanism and intermediate processes (Su et al., 2015).

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPGRAKHMEPCM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317123
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobavachalcone

CAS RN

20784-50-3, 54676-49-2
Record name Isobavachalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20784-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobavachalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyisocordoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBAVACHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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